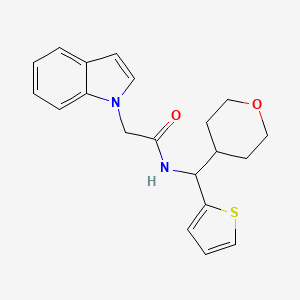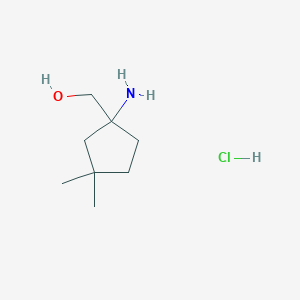
N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)quinoxaline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Antimicrobial Agents
Research into novel pyrazolo[3,4-d]pyrimidine derivatives demonstrates their potential as potent antimicrobial agents, offering a new avenue for the development of treatments against various bacterial and fungal infections (Holla et al., 2006). These compounds exhibit broad-spectrum antimicrobial activity, signifying their relevance in addressing antibiotic resistance.
Targeted Drug Delivery
Studies on N-(2-(bis(pyridin-2-ylmethyl)amino)ethyl)quinoline-2-carboxamides and related compounds have shown their ability to form complexes with metal ions, which can be used for targeted delivery of therapeutic agents such as nitric oxide (NO) to specific biological sites, including tumors (Yang et al., 2017). This approach has implications for cancer therapy and the design of more effective treatment modalities.
Inhibition of Biological Processes
Compounds based on the pyrimidine structure have been investigated for their role in inhibiting NF-kappaB and AP-1 gene expression, which are crucial in the regulation of inflammatory and immune responses (Palanki et al., 2000). Such inhibitors have potential applications in the treatment of diseases where these transcription factors play a significant role, including cancer and autoimmune disorders.
ATM Kinase Inhibition for Cancer Research
Research on 3-quinoline carboxamides has identified them as potent and selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase, a key player in the DNA damage response pathway (Degorce et al., 2016). These findings have significant implications for cancer research, particularly in developing therapies targeting the DNA damage response mechanism in cancer cells.
Advanced Materials and Sensors
Quinoxaline derivatives have also been explored for their potential in creating advanced materials and chemical sensors. For instance, the development of a highly selective turn-on chemosensor for monitoring zinc concentrations in living cells and aqueous solutions showcases the versatility of quinoxaline compounds in environmental monitoring and biological research (Park et al., 2015).
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group have been known to exhibit improved drug potency toward certain enzymes .
Mode of Action
It is known that molecules with a trifluoromethyl group attached to a tertiary stereogenic center in a hetero aliphatic ring can improve drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Compounds with similar structures have been shown to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in certain cell types .
Pharmacokinetics
The compound is known to be a solid , which could influence its bioavailability.
Result of Action
Compounds with similar structures have been shown to have significant anti-neuroinflammatory properties .
properties
IUPAC Name |
N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N5O/c1-10-8-14(17(18,19)20)25-15(23-10)6-7-21-16(26)13-9-22-11-4-2-3-5-12(11)24-13/h2-5,8-9H,6-7H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQSLRTJHLICMFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CCNC(=O)C2=NC3=CC=CC=C3N=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)quinoxaline-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[1-[(3-Methoxyphenyl)methyl]piperidin-3-yl]methoxy]pyridine](/img/structure/B2512679.png)
![5-Ethyl-8-tosyl-2-oxa-5,8-diazaspiro[3.4]octane](/img/structure/B2512682.png)
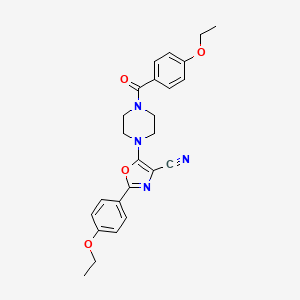
![3,4,5-triethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2512684.png)
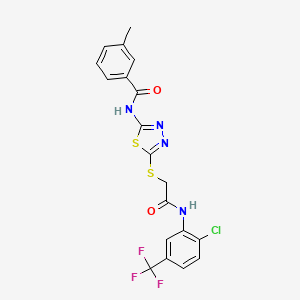
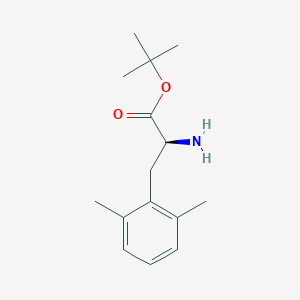

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-(methylsulfonyl)phenyl)propanamide](/img/structure/B2512691.png)
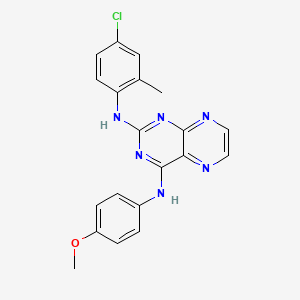
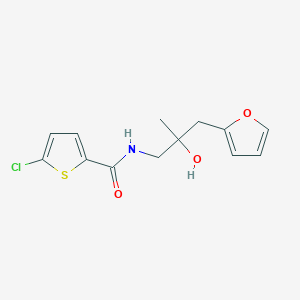
![2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid](/img/structure/B2512694.png)
